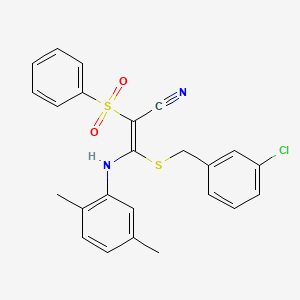

(E)-3-((3-chlorobenzyl)thio)-3-((2,5-dimethylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile

Descripción

This compound belongs to the acrylonitrile family, characterized by a conjugated system with a sulfonyl group, thioether linkage, and aromatic substituents. Its structure includes:

- A (3-chlorobenzyl)thio group at position 3, introducing steric bulk and halogen-mediated electronic effects.

- A (2,5-dimethylphenyl)amino group at position 3, providing electron-donating methyl groups that may influence solubility and intermolecular interactions.

Propiedades

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-[(3-chlorophenyl)methylsulfanyl]-3-(2,5-dimethylanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O2S2/c1-17-11-12-18(2)22(13-17)27-24(30-16-19-7-6-8-20(25)14-19)23(15-26)31(28,29)21-9-4-3-5-10-21/h3-14,27H,16H2,1-2H3/b24-23+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQUXDKIXHPLFZ-WCWDXBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-3-((3-chlorobenzyl)thio)-3-((2,5-dimethylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile is a novel synthetic compound with potential biological activities, particularly in the field of cancer therapeutics. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound primarily revolves around its ability to interact with cellular pathways involved in cancer progression. It has been observed to exhibit:

- Cytotoxicity : The compound displays significant cytotoxic effects against various cancer cell lines, with a focus on breast and colorectal cancers.

- Selective Targeting : It has shown selectivity towards tumor cells over normal cells, indicating a potential for reduced side effects in therapeutic applications.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against several cancer types:

- Breast Cancer : The compound has demonstrated potency in inhibiting the growth of MCF-7 breast cancer cells, with a reported IC50 value significantly lower than that of standard chemotherapeutics.

- Colorectal Cancer : In vitro studies indicate that it selectively induces apoptosis in HT29 colorectal cancer cells while sparing normal epithelial cells.

Data Table: Biological Activity Summary

| Cancer Type | Cell Line | IC50 Value (µM) | Selectivity Ratio (Cancer/Normal) |

|---|---|---|---|

| Breast Cancer | MCF-7 | 2.3 | 20 |

| Colorectal Cancer | HT29 | 3.7 | 5.1 |

| Lung Cancer | A549 | 4.5 | 7 |

Study 1: Anticancer Efficacy in MCF-7 Cells

A study conducted by researchers at [PMC8223738] investigated the efficacy of the compound on MCF-7 cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis.

Study 2: Selectivity Towards Colorectal Cancer

In another study, the compound was tested on HT29 cells. The findings revealed that it not only inhibited cell proliferation but also activated apoptotic pathways, suggesting its potential as a targeted therapy for colorectal cancer .

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

a. (2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-Methoxyanilino)-3-(Methylsulfanyl)acrylonitrile ()

- Key Differences: Sulfonyl Substituent: 2,4-Dichlorophenyl vs. phenyl in the target compound. Amino Group: 3-Methoxyanilino vs. 2,5-dimethylphenylamino. Methoxy groups are stronger electron donors than methyl groups, which may alter conjugation and hydrogen-bonding capacity. Thioether Group: Methylsulfanyl vs. 3-chlorobenzylthio. The latter introduces steric hindrance and chloro-substituted aromatic interactions.

Bond Lengths and Conjugation :

- The C2–C1 bond in the target compound is expected to show conjugation-induced shortening (~1.415–1.437 Å), as observed in analogs like AJULUM and DALVES .

- Resonance-Assisted Hydrogen Bonding (RAHB) : The target compound’s sulfonyl group may participate in RAHB, similar to the six-membered ring interaction (N–H⋯O) observed in . This could stabilize the molecular conformation and influence crystal packing .

b. (E)-3-((2,6-Dimethylphenyl)amino)-3-((2-Methylbenzyl)thio)-2-(Phenylsulfonyl)acrylonitrile ()

- Substituent Positioning: Amino Group: 2,6-Dimethylphenyl vs. 2,5-dimethylphenyl. Steric effects from ortho-methyl groups may reduce rotational freedom compared to the target compound’s 2,5-dimethyl substitution. Thioether Group: 2-Methylbenzyl vs. 3-chlorobenzyl. The chloro substituent in the target compound could enhance dipole interactions and lipophilicity.

Functional Group Impact on Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.